3,5-dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide
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Overview
Description
3,5-Dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a dichloro substituent, and an isoindolinedione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves multiple steps, starting with the preparation of the isoindolinedione core. One common approach is the reaction of phthalic anhydride with methylamine to form the 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl moiety. Subsequent chlorination and amidation steps are then employed to introduce the dichloro and benzamide groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. Purification techniques such as recrystallization or column chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides or isoindolinediones.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its use as a potential inhibitor of certain enzymes or receptors. Research has shown that it can exhibit antiviral, anti-inflammatory, and anticancer properties.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: Industrially, this compound can be used in the development of new pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable asset in the chemical industry.
Mechanism of Action
The mechanism by which 3,5-dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
3,5-Dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide
3,5-Dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-6-yl)benzamide
3,5-Dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-7-yl)benzamide
Uniqueness: 3,5-Dichloro-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide stands out due to its specific substitution pattern and the position of the isoindolinedione moiety. This unique structure contributes to its distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3,5-dichloro-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-20-15(22)11-3-2-4-12(13(11)16(20)23)19-14(21)8-5-9(17)7-10(18)6-8/h2-7H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOQGQNKJZEKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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